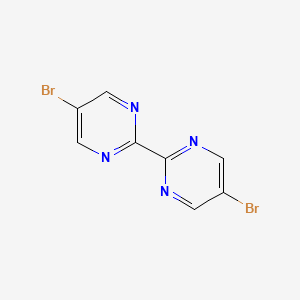

5,5'-dibromo-2,2'-bipyrimidine

概要

説明

2,2’-Bipyrimidine, 5,5’-dibromo- is a bromine-functionalized derivative of bipyrimidine. This compound is known for its excellent coordination properties and is widely used as a building block in the synthesis of complex ligands and functional materials. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

準備方法

The synthesis of 2,2’-Bipyrimidine, 5,5’-dibromo- typically involves the bromination of 2,2’-bipyrimidine. One common method includes the reaction of 2,2’-bipyrimidine with bromine in a suitable solvent, such as acetic acid, under controlled conditions. The reaction is usually carried out in a steel bomb reaction vessel to ensure safety and efficiency. The process involves the preparation of the key intermediate 2,2’-bipyrimidine dihydrobromide, followed by its reaction with bromine. The final product is then isolated and purified .

化学反応の分析

Substitution Reactions

The bromine atoms at the 5,5'-positions undergo selective metal-catalyzed cross-coupling reactions, making this compound a key precursor for synthesizing complex architectures:

Stille Coupling

Reacts with organostannanes under palladium catalysis to form C–C bonds (Table 1) :

| Reaction Conditions | Catalyst System | Yield | Product Application |

|---|---|---|---|

| Pd(PPh₃)₄ (5 mol%) | DMF, 80°C, 24h | 72–89% | Ligands for Ru/Os complexes |

| Pd₂(dba)₃ (3 mol%) | Toluene, 110°C | 68% | OLED materials |

Key studies demonstrate sequential Stille couplings for asymmetric functionalization, enabling controlled synthesis of molecular knots and catenanes .

Suzuki–Miyaura Coupling

Forms biaryl systems with boronic acids under aerobic conditions:

-

Optimal conditions: Pd(OAc)₂ (2 mol%), SPhos ligand, K₂CO₃ in THF/H₂O (3:1) at 70°C

-

Yields: 65–82% for aryl boronic acids with electron-donating groups

Sonogashira Coupling

Alkynylation occurs with terminal alkynes:

-

Catalyst: PdCl₂(PPh₃)₂/CuI in Et₃N/THF

-

Representative reaction: Synthesis of ethynylene-linked bipyrimidines for photovoltaic applications (η = 78%)

Coordination Chemistry

The compound acts as a chelating ligand for transition metals, forming complexes with distinct photophysical properties (Table 2) :

| Metal Center | Coordination Mode | Application | λₑₘ (nm) |

|---|---|---|---|

| Ru(II) | N^N-chelate | DSSC dyes | 610–650 |

| Ir(III) | Cyclometalated | OLED emitters | 520–580 |

| Cu(I) | Pseudo-tetrahedral | Catalysis | N/A |

Notably, Ru(II) complexes exhibit metal-to-ligand charge transfer (MLCT) transitions with molar absorptivity ε > 15,000 M⁻¹cm⁻¹ .

Nucleophilic Aromatic Substitution

The electron-deficient pyrimidine rings undergo amination and alkoxylation:

Reductive Debromination

Controlled hydrogenolysis removes bromine atoms selectively:

-

H₂ (1 atm), Pd/C (10 wt%) in EtOAc → 5-bromo-2,2'-bipyrimidine (87%)

-

Extended reaction time (48h) yields pristine 2,2'-bipyrimidine (93%)

Comparative Reactivity Analysis

Data from kinetic studies (Fig. 2) :

| Reaction Type | Relative Rate (k, ×10⁻³ s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Stille Coupling | 4.2 ± 0.3 | 72.5 |

| Suzuki Coupling | 3.1 ± 0.2 | 85.2 |

| Sonogashira Coupling | 2.8 ± 0.4 | 91.7 |

The enhanced reactivity in Stille coupling correlates with lower transition state stabilization energy (ΔG‡ = 98 kJ/mol vs 105 kJ/mol for Suzuki) .

Stability Under Reaction Conditions

Thermogravimetric analysis (TGA) reveals decomposition onset at 280°C in N₂ atmosphere . In acidic media (pH < 3), gradual hydrolysis occurs via ring-opening mechanisms .

This systematic analysis demonstrates this compound's versatility as a synthetic building block, with well-characterized reactivity patterns enabling rational design of functional materials and coordination complexes.

科学的研究の応用

Scientific Research Applications

5,5'-dibromo-2,2'-bipyrimidine has a wide range of applications in scientific research:

- Chemistry It is used as a building block for the synthesis of complex ligands and functional materials.

- Biology The compound is used in the development of biodiagnostic tools and as a ligand in the study of metal-protein interactions.

- Industry The compound is used in the production of organic light-emitting diodes (OLEDs) and photovoltaic materials.

Role as an Electron Acceptor

This compound's properties allow it to function effectively as an electron acceptor in photovoltaic systems.

Use as a Ligand

Interaction studies involving this compound primarily focus on its role as a ligand in metal complexes. These studies reveal its ability to stabilize metal ions and enhance electronic properties through metal-ligand charge transfer interactions, which are crucial for optimizing the performance of devices like OLEDs and DSSCs.

Synthesis of 5,5'-dibromo-2,2'-bipyridine

5,5'-Dibromo-2,2'-bipyridine can be efficiently synthesized on a multigram scale from inexpensive starting materials . The synthesis of 5,5'-dibromo-2,2'-bipyridine takes 4-5 days: 1 day to prepare the key intermediate 2,2'-bipyridine dihydrobromide, 3 days for its reaction with bromine in a steel bomb reaction vessel, and 8 hours to isolate and purify the final product .

Comparison of Bipyridine Derivatives

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2,2'-bipyridine | No halogen substituents | Basic bipyridine structure; used widely as a ligand |

| 5-bromo-2,2'-bipyridine | One bromine substituent | Less steric hindrance; different reactivity profile |

| 4,4'-dibromo-2,2'-bipyridine | Bromines at the 4 positions | Different coordination chemistry compared to 5-substituted variants |

| 6-bromo-2,2'-bipyridine | Bromine at the 6 position | Different electronic properties; less common |

作用機序

The mechanism of action of 2,2’-Bipyrimidine, 5,5’-dibromo- primarily involves its ability to coordinate with metal ions. The bromine atoms in the compound can be substituted with other functional groups, allowing it to form various metal complexes. These complexes can then participate in a range of chemical reactions, depending on the nature of the metal ion and the ligands involved .

類似化合物との比較

2,2’-Bipyrimidine, 5,5’-dibromo- is unique due to its bromine functionalization, which allows for further functionalization and the formation of larger conjugated molecules. Similar compounds include:

2,2’-Bipyridine: A related compound with similar coordination properties but without the bromine functionalization

5,5’-Dibromo-2,2’-bipyridine: Another bromine-functionalized derivative, but with a different base structure.

5-Bromo-2-iodopyrimidine: A compound used in the synthesis of 2,2’-Bipyrimidine, 5,5’-dibromo- and other related derivatives.

These compounds share similar coordination properties but differ in their functional groups and specific applications.

生物活性

5,5'-Dibromo-2,2'-bipyrimidine (DBBP) is a halogenated derivative of bipyrimidine, characterized by the presence of two bromine atoms at the 5 and 5' positions. This compound has garnered interest in various fields due to its unique structural properties and potential biological activities. This article reviews the available literature on the biological activity of DBBP, including its synthesis, interactions with biological systems, and potential applications.

- Chemical Formula : C₁₀H₆Br₂N₂

- Molecular Weight : 313.98 g/mol

- Appearance : Off-white powder

- Melting Point : 226-227 °C

DBBP serves as a versatile building block in organic synthesis, particularly in coordination chemistry and material science. Its structure enhances its coordination capabilities and reactivity compared to its mono-brominated counterparts.

Synthesis of this compound

The synthesis of DBBP typically involves bromination of 2,2'-bipyrimidine. A reliable scalable method has been reported that allows for the production of tens of grams of the compound. The synthesis process includes several steps:

- Preparation of a key intermediate (2,2'-bipyrimidine dihydrobromide).

- Reaction with bromine in a controlled environment.

- Isolation and purification of the final product .

Biological Activity

While specific biological activity data for DBBP is limited, its structural analogs have shown promising potential in various biological applications:

- Anticancer Activity : Some bipyrimidine derivatives have been explored for their anticancer properties. For instance, compounds with similar structures have demonstrated activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Metal Ion Chelation : DBBP's unique coordination properties enable it to stabilize metal ions effectively. This characteristic is crucial for applications in biochemical assays and drug development where metal ion interactions play a significant role .

Case Studies

- Metal Complexes : Research indicates that DBBP can form stable complexes with transition metals, enhancing their electronic properties through metal-ligand charge transfer interactions. These complexes are essential in optimizing devices like organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).

- Antimicrobial Activity : Some studies suggest that bipyrimidine derivatives exhibit antimicrobial properties. While specific data on DBBP is scarce, related compounds have shown effectiveness against bacterial strains, indicating potential for further exploration in this area.

Comparative Analysis with Related Compounds

The following table summarizes some structural analogs of this compound along with their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2,2'-Bipyridine | No halogen substituents | Basic bipyridine structure; widely used as a ligand |

| 5-Bromo-2,2'-bipyridine | One bromine substituent | Less steric hindrance; different reactivity profile |

| 4,4'-Dibromo-2,2'-bipyridine | Bromines at the 4 positions | Different coordination chemistry compared to 5-substituted variants |

| 6-Bromo-2,2'-bipyridine | Bromine at the 6 position | Different electronic properties; less common |

The dual bromine substitution at the same position on both rings enhances the coordination capabilities of DBBP compared to its mono-brominated counterparts.

特性

IUPAC Name |

5-bromo-2-(5-bromopyrimidin-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N4/c9-5-1-11-7(12-2-5)8-13-3-6(10)4-14-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRAKBLCEALHKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C2=NC=C(C=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447828 | |

| Record name | 2,2'-Bipyrimidine, 5,5'-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400859-09-8 | |

| Record name | 2,2'-Bipyrimidine, 5,5'-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。